molecular formula C48H96NO8P B1196403 (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate CAS No. 32448-32-1

(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B1196403
CAS No.: 32448-32-1
M. Wt: 846.3 g/mol
InChI Key: UKDDQGWMHWQMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as diphytanoyl phosphatidylcholine, is a synthetic phospholipid. This compound is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, and a phosphocholine head group. It is commonly used in various scientific research applications due to its stability and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves the esterification of diphytanoyl phosphatidic acid with glycerol and phosphocholine. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into lipid bilayers, where it interacts with other lipids and proteins. This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins. The compound’s molecular targets include various membrane proteins and enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its branched phytanoyl chains, which confer increased stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in applications requiring long-term stability and biocompatibility .

Properties

CAS No.

32448-32-1

Molecular Formula

C48H96NO8P

Molecular Weight

846.3 g/mol

IUPAC Name

2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3

InChI Key

UKDDQGWMHWQMBI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C

64626-70-6

Synonyms

1,2-diphytanoyl-sn-glycero-3-phosphocholine
1,2-diphytanoylphosphatidylcholine
1,2-diphytanyl-sn-glycero-3-phosphocholine
diphytanoyl lecithin
diphytanoylphosphatidylcholine
DPhPC cpd
DPhyPC

Origin of Product

United States

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